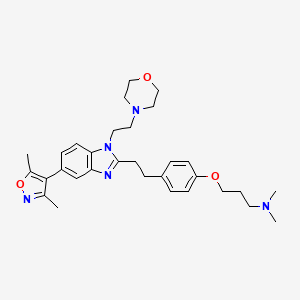

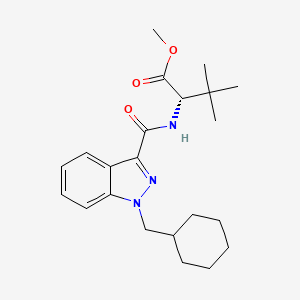

2-(4-Heptylphenethyl)-6-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

4-Hydroxybenzoic acid as a versatile platform : 4-Hydroxybenzoic acid (4-HBA) is a promising intermediate for bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Biosynthetic techniques for producing 4-HBA and its derivatives have been developed, leveraging synthetic biology and metabolic engineering (Wang et al., 2018).

Dermal absorption and hydrolysis of parabens : Parabens, esters of 4-hydroxybenzoic acid, are used in various products. Their dermal absorption and hydrolysis, as well as metabolism in human and minipig skin, have been studied, providing insights into their disposition and potential toxicity (Jewell et al., 2007).

Enzymatic deamination in metabolic pathways : An enzymatic deamination process involving 4-amino-3-hydroxybenzoic acid in a Bordetella sp. strain has been studied. This research sheds light on the enzymatic processes relevant to the metabolism of hydroxybenzoic acid derivatives (Orii et al., 2004).

Characterization of pseudopolymorphs of hydroxybenzoic acid derivatives : Research into the synthesis and self-assembly of hydroxybenzoic acid derivatives helps in understanding their applications in medicine and polymer synthesis (Jayaraman et al., 2004).

High-yield production of 4-hydroxybenzoate : Engineering of Pseudomonas taiwanensis VLB120 has enabled high-yield production of 4-hydroxybenzoate from various carbon sources, important for sustainable biotechnological production of aromatics (Lenzen et al., 2019).

properties

IUPAC Name |

2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQYBZRTAEHRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Heptylphenethyl)-6-hydroxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)